molecular formula C8H18N2O B078953 1-(2-Ethoxyethyl)piperazine CAS No. 13484-38-3

1-(2-Ethoxyethyl)piperazine

Cat. No. B078953
CAS RN: 13484-38-3
M. Wt: 158.24 g/mol
InChI Key: TXQLUKMSYDOGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05969138

Procedure details

The title compound was prepared from formylpiperazine and 2-bromoethyl ethyl ether in the same manner as in Preparation Example 1(5) to (7). 1H NMR(CDCl3, δ ppm): 1.19(3H, t), 2.46-2.49(2H, m), 2.55-2.61(4H, m), 2.88-2.92(4H, m), 3.45-3.59(4H, m)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)=O.[CH2:9]([O:11][CH2:12]CBr)[CH3:10].COCCN1CCNCC1>>[CH2:9]([O:11][CH2:12][CH2:1][N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.